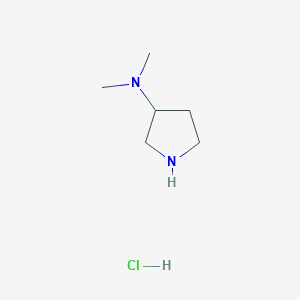![molecular formula C8H6N2O2 B11921035 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one](/img/structure/B11921035.png)
2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one is a heterocyclic compound that features a fused ring system combining pyridine and oxazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst . Another approach involves the use of Mannich reaction conditions, where a phenol, primary amine, and formaldehyde are reacted to form the oxazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Cyclization Reactions: It can form fused ring systems through cyclization with active methylene compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Cyclization: Active methylene compounds and catalysts like sodium ethoxide are employed.
Major Products:
Substitution Products: Alkylated derivatives of the original compound.
Cyclization Products: 1-acetyl-3-substituted-4-hydroxy-1,8-naphthyridin-2-ones.
Applications De Recherche Scientifique
2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research explores its use as a precursor for pharmaceutical agents targeting various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparaison Avec Des Composés Similaires
2,7,9-Trimethyl-4H-pyrido[3’,2’4,5]thieno[3,2-d][1,3]oxazin-4-one: This compound features a thieno ring fused to the oxazine moiety, offering different electronic properties.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a fused pyrimidine ring, known for its antiproliferative and antimicrobial activities.
Uniqueness: 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one stands out due to its specific ring structure, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its promising biological activities make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H6N2O2 |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
2-methylpyrido[3,2-e][1,3]oxazin-4-one |
InChI |
InChI=1S/C8H6N2O2/c1-5-10-7(11)6-3-2-4-9-8(6)12-5/h2-4H,1H3 |
Clé InChI |
GKCABIYBAXNBEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)C2=C(O1)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)

![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)





![(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine](/img/structure/B11921026.png)



